N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.: 767335-70-6
VCID: VC16129456
InChI: InChI=1S/C18H19N3O3/c1-3-13-8-10-15(11-9-13)20-17(22)18(23)21-19-12-14-6-4-5-7-16(14)24-2/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+
SMILES:
Molecular Formula: C18H19N3O3
Molecular Weight: 325.4 g/mol

N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide

CAS No.: 767335-70-6

Cat. No.: VC16129456

Molecular Formula: C18H19N3O3

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide - 767335-70-6

Specification

CAS No. 767335-70-6
Molecular Formula C18H19N3O3
Molecular Weight 325.4 g/mol
IUPAC Name N-(4-ethylphenyl)-N'-[(E)-(2-methoxyphenyl)methylideneamino]oxamide
Standard InChI InChI=1S/C18H19N3O3/c1-3-13-8-10-15(11-9-13)20-17(22)18(23)21-19-12-14-6-4-5-7-16(14)24-2/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+
Standard InChI Key ZHCQBVXKERURLD-XDHOZWIPSA-N
Isomeric SMILES CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OC
Canonical SMILES CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OC

Introduction

Chemical Structure and Physicochemical Properties

N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide features a hydrazone backbone formed by the condensation of 4-ethylphenyl hydrazine and 2-methoxybenzaldehyde, followed by acylation. The resulting structure includes an oxoacetamide group, a methoxy-substituted benzylidene moiety, and a 4-ethylphenyl group . Key structural and physicochemical data are summarized below:

PropertyValue
Molecular FormulaC18H19N3O3\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{3}
Molecular Weight325.4 g/mol
IUPAC NameN-(4-ethylphenyl)-N'-[(E)-(2-methoxyphenyl)methylideneamino]oxamide
SMILESCCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OC
InChIKeyZHCQBVXKERURLD-XDHOZWIPSA-N
Melting PointNot reported
SolubilityLikely soluble in polar organic solvents

The compound’s planar hydrazone moiety facilitates π-π stacking interactions, while the methoxy group enhances lipophilicity, influencing its bioavailability .

Synthesis and Manufacturing

The synthesis involves a two-step process:

  • Condensation: 4-Ethylphenyl hydrazine reacts with 2-methoxybenzaldehyde in ethanol under reflux to form the hydrazone intermediate.

  • Acylation: The intermediate is treated with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to introduce the oxoacetamide group.

Toxicological and Environmental Considerations

Acute toxicity in zebrafish embryos (LC50_{50} = 8.2 mg/L) highlights ecotoxicological risks. The compound is classified as Aquatic Hazard Category 2 under GHS guidelines, necessitating stringent disposal protocols.

ParameterValue
Zebrafish LC50_{50}8.2 mg/L
Daphnia magna EC50_{50}11.7 mg/L

Analytical Characterization

Collision cross-section (CCS) values, predicted via ion mobility spectrometry, aid in differentiating this compound from structural isomers (e.g., 4-methoxy analogues) :

Adductm/zPredicted CCS (Ų)
[M+H]+^+326.1499178.4
[M+Na]+^+348.1319188.9
[M-H]^-324.1354182.9

These values enable precise identification in mass spectrometry workflows, particularly in complex biological matrices.

Applications and Future Directions

While current research focuses on pharmacological applications, the compound’s photostability (λmax_{\text{max}} = 320 nm) suggests potential in organic electronics. Further studies should explore:

  • Structure-activity relationships (SAR) of methoxy positioning.

  • Long-term toxicity profiles in mammalian models.

  • Formulation strategies to enhance aqueous solubility.

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